(E)-1,3-Butadienol, also known as butadiene alcohol, is an organic compound characterized by its double bonds and hydroxyl group. Its chemical structure can be represented as , featuring a conjugated diene system with the formula and a hydroxyl group at one end. This compound is colorless and has a bittersweet taste, making it soluble in water. It is primarily derived from the dehydration of 1,3-butanediol, which can be synthesized via various biological and chemical methods .
These reactions are significant in synthetic organic chemistry and industrial applications.
(E)-1,3-Butadienol exhibits notable biological activities. It has been studied for its potential pharmacological properties, including sedative effects comparable to ethanol. The (R)-enantiomer is reported to have higher activity than the (S)-enantiomer. Additionally, it has been implicated in inducing ketogenesis when esterified with fatty acids . Its presence has been detected in various fruits and vegetables, suggesting a role in flavor profiles .
Several methods exist for synthesizing (E)-1,3-butadienol:
(E)-1,3-Butadienol has various applications across industries:
Research on (E)-1,3-butadienol interactions focuses on its metabolic pathways and enzymatic transformations. Studies indicate that specific enzymes can convert this compound into other useful chemicals or metabolites. For example, enzymes from certain microorganisms have been shown to preferentially assimilate (E)-1,3-butadienol for producing optically active derivatives like 1,3-butanediol .
(E)-1,3-Butadienol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure | Unique Features |
---|---|---|
1,3-Butanediol | Contains two hydroxyl groups; used as a solvent and antifreeze. | |
Butylene glycol | A common solvent; less reactive than butadiene derivatives. | |
1,4-Butanediol | Used in producing plastics; differs by having a different diol structure. | |
Isoprene | A building block for rubber; differs by not containing a hydroxyl group. |
The uniqueness of (E)-1,3-butadienol lies in its dual functionality as both an alcohol and an unsaturated compound, enabling diverse reactivity compared to its saturated counterparts.